2-Chloro-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]propanamide is an organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]propanamide typically involves the reaction of 3,5-dimethyl-4-isoxazole with a suitable chlorinating agent to introduce the chloro group. This is followed by a reaction with propylamine to form the final product. The reaction conditions often require the use of solvents like dichloromethane or ethanol and may involve catalysts such as sodium methoxide .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]propanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed to form carboxylic acids and amines.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide for substitution reactions, hydrogen peroxide for oxidation, and hydrochloric acid for hydrolysis .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while hydrolysis would yield a carboxylic acid and an amine.
Scientific Research Applications
2-Chloro-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]propanamide involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The isoxazole ring can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-isoxazole: A precursor in the synthesis of the compound.
2-Chloromethyl-3,5-dimethyl-4-methoxy/ethoxy-pyridines: Similar in structure but with different functional groups
Uniqueness
2-Chloro-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the chloro group and the isoxazole ring allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C11H17ClN2O2 |
---|---|
Molecular Weight |
244.72 g/mol |
IUPAC Name |
2-chloro-N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]propanamide |
InChI |
InChI=1S/C11H17ClN2O2/c1-7(12)11(15)13-6-4-5-10-8(2)14-16-9(10)3/h7H,4-6H2,1-3H3,(H,13,15) |
InChI Key |
BEHNCLBNUQGBJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CCCNC(=O)C(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.